L-丙氨酰-D-α-谷氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

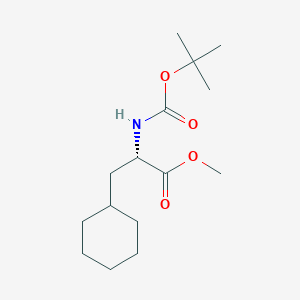

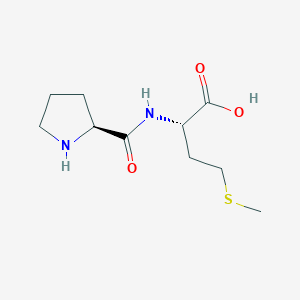

L-Alanyl-L-Glutamine, also known as Ala-Gln, is a dipeptide composed of the amino acids L-alanine and L-glutamine. It is recognized for its clinical and nutritional importance, particularly in the context of gut homeostasis and cellular metabolism. Ala-Gln serves as a stable form of glutamine, which is a key metabolic fuel for intestinal epithelial cell proliferation and survival. It is conditionally essential for maintaining gut health during catabolic states, such as dietary protein and fat deficiency .

Synthesis Analysis

The synthesis of Ala-Gln has been approached through both chemical and biological methods. A novel fermentative production method using an Escherichia coli strain expressing L-amino acid α-ligase (Lal) has been developed. This enzyme catalyzes the formation of dipeptides in an ATP-dependent manner. Metabolic engineering techniques, such as the disruption of dipeptide-degrading genes and enhancement of substrate amino acid supply, have been employed to increase the yield of Ala-Gln . Additionally, enzymatic production methods have been optimized using recombinant E. coli strains expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis, achieving high yields of Ala-Gln .

Molecular Structure Analysis

The molecular structure of Ala-Gln has been compared to other acidic dipeptides through crystallographic studies. These studies reveal that Ala-Gln, like other dipeptides, exists as a zwitterion with a protonated amino terminus and a deprotonated main chain carboxyl group. The peptide linkage typically adopts a trans conformation, which is a common feature among dipeptides .

Chemical Reactions Analysis

Ala-Gln is involved in various chemical reactions, particularly in the context of peptide synthesis. For instance, β-cyanomethyl-L-Ala has been used as an atom-efficient solubilizing synthon for L-glutamine, which can be incorporated into short peptides and subsequently hydrated to the γ-carboxamide of L-Gln . The stability of Ala-Gln under different conditions, such as enzymatic reactions and cell culture, is also a subject of interest .

Physical and Chemical Properties Analysis

Ala-Gln is known for its high water solubility, good thermal stability, and high bioavailability, making it a valuable dipeptide in various applications, including clinical treatment and sports health care. Its quantification in cell culture broth has been evaluated using different detectors, highlighting the importance of understanding its physical and chemical properties in biopharmaceutical production processes .

科学研究应用

细胞培养和生物制药生产:Ala-Gln 用作细胞培养中稳定的 L-谷氨酰胺来源,用于生产生物制药。对其在培养液中的定量对于优化生产过程至关重要,而质谱法为此目的提供了卓越的灵敏度 (Krömer 等,2011)。

发酵生产:已经设计了一种表达 L-氨基酸 α-连接酶的大肠杆菌菌株,用于发酵生产 Ala-Gln。这种方法提供了一种有效制造这种二肽的新方法,克服了以前方法的局限性 (Tabata & Hashimoto,2007)。

大肠杆菌中的二肽转运系统:对大肠杆菌中转运蛋白基因的研究表明,过表达某些基因可以增加 Ala-Gln 的细胞内浓度,表明增强发酵二肽生产的潜力 (Hayashi 等,2010)。

重症监护中的临床结果:补充 L-丙氨酰-L-谷氨酰胺的肠外营养与危重患者 6 个月存活率提高有关,支持以下假设:谷氨酰胺替代可以降低肠外营养不足引起的死亡率 (Goeters 等,2002)。

用于生产的代谢工程:大肠杆菌的代谢工程用于高效生产 Ala-Gln,显示出工业应用的潜力,尤其是在临床治疗和运动保健方面 (Zhu 等,2020)。

免疫调节作用:一项研究发现,L-丙氨酰谷氨酰胺不会诱导人类败血症外周血单核细胞中的细胞因子反应,表明在这种情况下缺乏免疫调节作用 (Briassouli 等,2014)。

酶促合成:使用重组微生物(如毕赤酵母和 大肠杆菌)酶促合成 Ala-Gln 为化学合成方法提供了一种有希望的替代方法,在生物安全性和效率方面具有潜在优势 (Li 等,2019)。

氧化应激和炎症:口服补充游离形式的 L-谷氨酰胺和 L-丙氨酸或二肽 L-丙氨酰-L-谷氨酰胺可减轻内毒素血症小鼠的氧化应激和炎症,证明了这些补充剂的潜在治疗作用 (Cruzat 等,2014)。

安全和危害

未来方向

The future directions of L-Alanyl-L-Glutamine research could involve the development of an efficient biotechnological process for the industrial production of L-Alanyl-L-Glutamine . This could involve further metabolic engineering of E. coli or other organisms to improve the yield of L-Alanyl-L-Glutamine .

属性

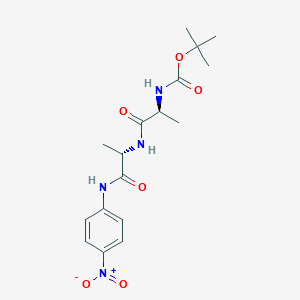

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUHWWPUOXOIIR-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanyl-D-Alpha-Glutamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。